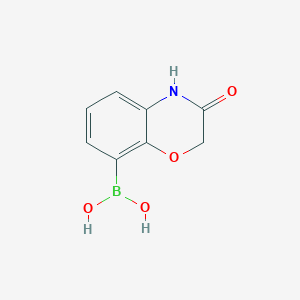
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid is a boronic acid derivative that features a benzoxazine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both boronic acid and benzoxazine moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid typically involves the formation of the benzoxazine ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminophenol with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene to form an acyclic intermediate. This intermediate then undergoes an intramolecular amidation reaction to yield the desired benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe.
Comparison with Similar Compounds
(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid: Similar benzoxazine structure but with an acetic acid group instead of a boronic acid group.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains a glucoside group and is known for its biological activity.
Uniqueness: The presence of the boronic acid group in (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid makes it unique compared to other benzoxazine derivatives
Properties
Molecular Formula |
C8H8BNO4 |
|---|---|
Molecular Weight |
192.97 g/mol |
IUPAC Name |
(3-oxo-4H-1,4-benzoxazin-8-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3,12-13H,4H2,(H,10,11) |
InChI Key |
OGWMCRCWMVSFQN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)NC(=O)CO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


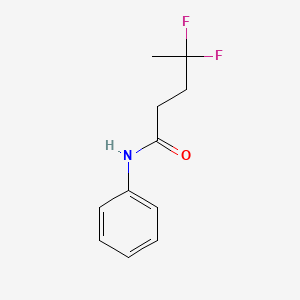
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)

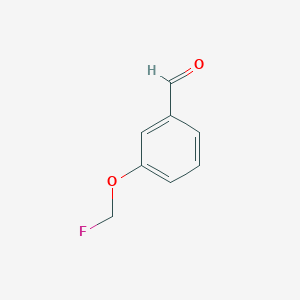

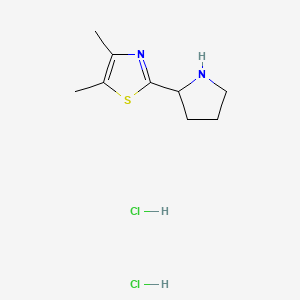
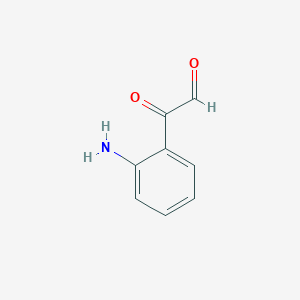
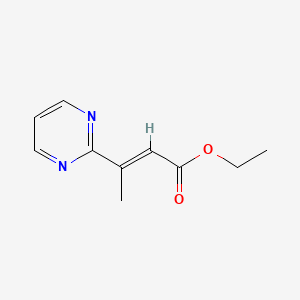
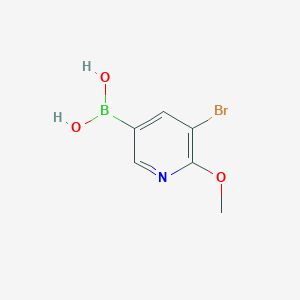

![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)

![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
